3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate
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Overview
Description
3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate is a chemical compound with the molecular formula C20H20ClFN2O3 and a molecular weight of 390.84 g/mol. This compound is known for its potential implications in various fields of research and industry.
Preparation Methods
The synthesis of 3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate typically involves the reaction of 2-chloro-6-fluorobenzoyl chloride with cyclohexylamine to form the intermediate 3-(2-Chloro-6-fluorobenzamido)cyclohexylamine. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Chemical Reactions Analysis
3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Scientific Research Applications
3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through binding to active sites and altering the activity of target proteins.
Comparison with Similar Compounds
3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate can be compared with other similar compounds, such as:
2-Chloro-6-fluorobenzaldehyde: This compound is a halogenated benzaldehyde derivative used in the synthesis of halogenated heterocyclic compounds.
3-Chloro-5-methylphenylcarbamate: This compound is used as a chiral stationary phase in high-performance liquid chromatography (HPLC) for the separation of chiral drug compounds.
Properties
IUPAC Name |
[3-[(2-chloro-6-fluorobenzoyl)amino]cyclohexyl] N-phenylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClFN2O3/c21-16-10-5-11-17(22)18(16)19(25)23-14-8-4-9-15(12-14)27-20(26)24-13-6-2-1-3-7-13/h1-3,5-7,10-11,14-15H,4,8-9,12H2,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCQQOPZAJTTKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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